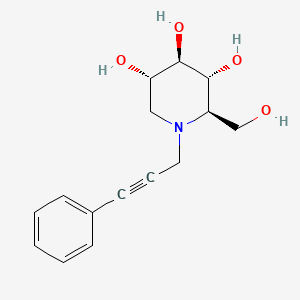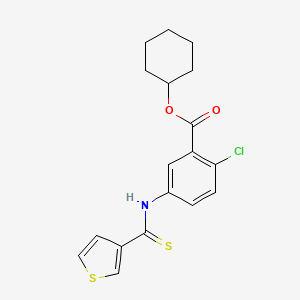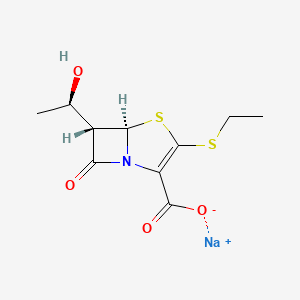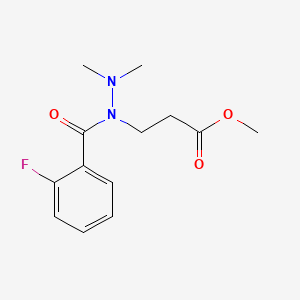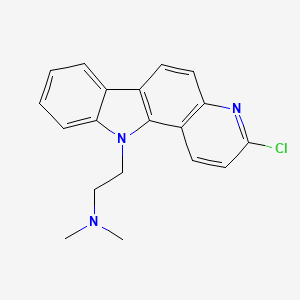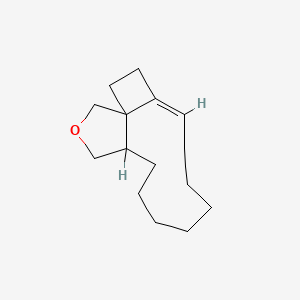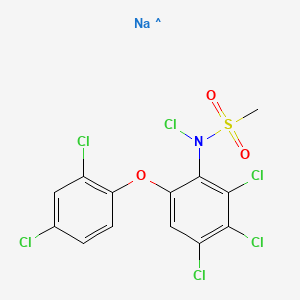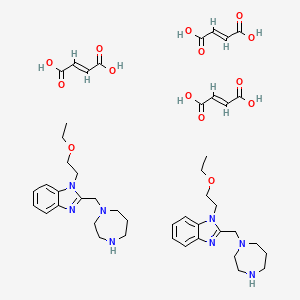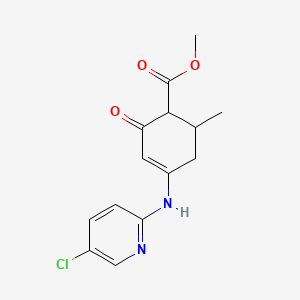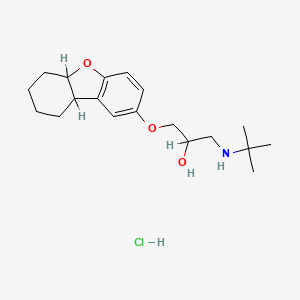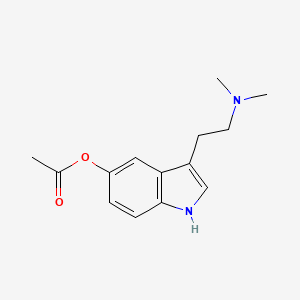
5-Acetoxy-N,N-dimethyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetoxy-N,N-dimethyltryptamine, also known as 3-[2-(dimethylamino)ethyl]-1H-indol-5-yl acetate, is a synthetic compound belonging to the tryptamine family. This compound is structurally related to other well-known tryptamines such as psilocybin and N,N-dimethyltryptamine. It has garnered interest in scientific research due to its potential pharmacological effects and applications in various fields.
Preparation Methods
The synthesis of 5-Acetoxy-N,N-dimethyltryptamine typically involves multiple steps. One common method starts with the acetylation of 5-hydroxy-N,N-dimethyltryptamine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired acetoxy compound . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, focusing on yield and purity.
Chemical Reactions Analysis
5-Acetoxy-N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Hydrolysis: The acetoxy group can be hydrolyzed to yield 5-hydroxy-N,N-dimethyltryptamine under acidic or basic conditions.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other tryptamine derivatives, aiding in the exploration of structure-activity relationships.
Industry: Its unique chemical properties make it a valuable compound for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetoxy-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at various serotonin receptors, including the serotonin 2A receptor. This interaction leads to alterations in neurotransmitter release and signaling pathways, which may contribute to its psychoactive effects . The compound’s effects on serotonin transporters and other molecular targets are also being investigated to understand its full pharmacological profile.
Comparison with Similar Compounds
5-Acetoxy-N,N-dimethyltryptamine is structurally similar to other tryptamines such as:
Psilocybin: Both compounds have an acetoxy group, but psilocybin has a phosphoryloxy group instead of an acetoxy group.
N,N-dimethyltryptamine: This compound lacks the acetoxy group, making it less stable and more prone to rapid metabolism.
5-Methoxy-N,N-dimethyltryptamine: This compound has a methoxy group at the 5-position instead of an acetoxy group, leading to different pharmacological effects.
The uniqueness of this compound lies in its acetoxy group, which influences its stability, solubility, and interaction with biological targets.
Properties
CAS No. |
16977-50-7 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] acetate |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)18-12-4-5-14-13(8-12)11(9-15-14)6-7-16(2)3/h4-5,8-9,15H,6-7H2,1-3H3 |
InChI Key |
BZFGYTBVFYYKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC=C2CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


